molecular formula C14H20ClNO B1621023 2-Chloro-N-(2,6-diisopropylphenyl)acetamide CAS No. 20781-86-6

2-Chloro-N-(2,6-diisopropylphenyl)acetamide

Cat. No.: B1621023
CAS No.: 20781-86-6
M. Wt: 253.77 g/mol
InChI Key: SQSUDYRMZQRNEX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-diisopropylphenyl)acetamide is an organic compound with the molecular formula C14H20ClNO and a molecular weight of 253.775 g/mol . It is a white crystalline solid that is used in various chemical and industrial applications.

Mechanism of Action

Target of Action

It is classified as a nonsteroidal anti-inflammatory drug (nsaid) , which typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances that mediate inflammation and pain.

Mode of Action

As an NSAID, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide likely interacts with its targets (COX enzymes) by reducing their activity . This results in decreased production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

Given its classification as an nsaid , it is reasonable to infer that it impacts the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.

Result of Action

As an nsaid , it is expected to reduce inflammation and pain at the molecular and cellular levels by inhibiting the production of prostaglandins.

Chemical Reactions Analysis

2-Chloro-N-(2,6-diisopropylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(2,6-diisopropylphenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

2-Chloro-N-(2,6-diisopropylphenyl)acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[2,6-di(propan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSUDYRMZQRNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368268
Record name 2-Chloro-N-(2,6-diisopropylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20781-86-6
Record name 2-Chloro-N-(2,6-diisopropylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

222 ml (1.59 mol) of triethylamine are added to a solution of 300 ml (1.59 mol) of 2,6-diisopropylphenylamine (starting product 1) in 11 of dichloromethane. The reaction mixture is cooled to 0° C. and then 127 ml (1.59 mol) of chloroacetyl chloride are added, drop by drop. Once the addition is finished, the ice bath is removed and the medium is stirred for 20 min. It is then poured into water and extracted with dichloromethane. The organic phases are collected and washed with water. They are dried over sodium sulfate. The solvents are evaporated. The residue is filtered on a silica cake (eluent: dichloromethane). The filtrate is evaporated and then triturated in heptane. 345 g of 2-chloro-N-(2,6-diisopropylphenyl)acetamide are obtained in the form of a white solid. Yield=85%. M.p.=146-8° C.
Quantity
222 mL
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300 mL
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0 (± 1) mol
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0 (± 1) mol
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127 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Part A. A solution of 2,6-diisopropylaniline (10.0 mL, 53.0 mmol) and triethylamine (10.0 mL, 71.7 mmol) in tetrahydrofuran (100 mL) was cooled to 0° C., and treated dropwise with a solution of chloroacetyl chloride (5.00 mL, 62.8 mmol) in tetrahydrofuran (20 mL). After being stirred for 10 hours, the solution was poured into water (200 mL) and extracted with methylene chloride (2×200 mL). The extracts were combined, dried over anhydrous magnesium sulfate, filtered and evaporated to afford the product, N-(2,6-diisopropylphenyl)-2-chloroacetamide, as a solid. The solid was purified by trituration in boiling ether, filtration and drying; mp 157°-158° C. (10.7 g, 42.0 mmol, 79%). 1HNMR (CDCl3): δ 7.81 (1H, br s); 7.32 (1H, t, J=8.1 Hz); 7.19 (2H, d, J=8 Hz); 4.26 (2H, s); 3.02 (2H, heptet, J=6.6 Hz); 1.21 (12H, d, J=6.6 Hz). Mass spectrum (NH3 -CI/DDIP): m/z 271 (100%); 256 (11%); 255 (6%); 254 (30%); 219 (1%).
Quantity
10 mL
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reactant
Reaction Step One
Quantity
10 mL
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reactant
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100 mL
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solvent
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5 mL
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20 mL
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solvent
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Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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